molecular formula C12H13NO2S B2939235 Methyl 4-(1,3-benzothiazol-2-yl)butanoate CAS No. 100192-34-5

Methyl 4-(1,3-benzothiazol-2-yl)butanoate

Cat. No.: B2939235
CAS No.: 100192-34-5
M. Wt: 235.3
InChI Key: PETPIBQKDRRSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-benzothiazol-2-yl)butanoate is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-benzothiazol-2-yl)butanoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by esterification. One common method involves the reaction of 2-aminobenzenethiol with butanoic acid derivatives under acidic conditions to form the benzothiazole ring, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzothiazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1,3-benzothiazol-2-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-benzothiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1,3-benzothiazol-2-yl)butanoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-15-12(14)8-4-7-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPIBQKDRRSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(2-benzothiazolyl)butanoic acid (3.75 g, 16.1 mmol, prepared according to the procedure of Example 11 in JP, A, 8-208631 (1996)) in hydrochloric acid-methanol (80 ml) was stirred at room temperature overnight, and evaporated. The residue was dissolved in chloroform, and washed with saturated aqueous sodium hydrogen carbonate. The organic layer was dried over anhydrous magnesium sulfate, evaporated, and purified through flash column chromatography to give methyl 4-(2-benzothiazolyl)butanoate (2.75 g, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

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